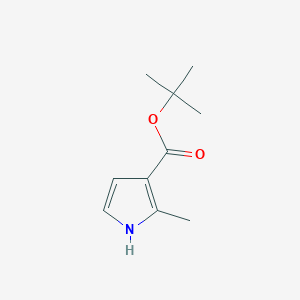

tert-butyl 2-methyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7-8(5-6-11-7)9(12)13-10(2,3)4/h5-6,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQIDVFPUZKGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 27172-05-0)

[1][2][3]

Executive Summary

This technical guide provides a comprehensive profile of tert-butyl 2-methyl-1H-pyrrole-3-carboxylate , a critical heterocyclic intermediate identified by CAS Number 27172-05-0 . Designed for drug discovery professionals and synthetic chemists, this document moves beyond basic catalog data to offer actionable protocols for synthesis, structural verification, and application in medicinal chemistry.

Part 1: Identity & Physicochemical Profile[4][5]

The precise identification of pyrrole intermediates is often complicated by the high density of structural isomers (e.g., N-alkylated vs. C-alkylated variants). The data below establishes the definitive baseline for CAS 27172-05-0.

Core Identity Matrix

| Parameter | Specification |

| Chemical Name | tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate |

| CAS Number | 27172-05-0 |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| SMILES | CC1=C(C(=O)OC(C)(C)C)C=CN1 |

| InChIKey | Computed: GSQXBOPBINCMTF-UHFFFAOYSA-N |

Physicochemical Properties[4][5][6][7]

-

Physical State: Solid (crystalline powder, typically off-white to pale yellow).

-

Solubility: Highly soluble in polar organic solvents (DCM, EtOAc, DMSO, Methanol); sparingly soluble in water.

-

Stability: Stable under standard ambient conditions. The tert-butyl ester group is acid-labile, a feature exploited for controlled deprotection to the free carboxylic acid (e.g., using TFA/DCM).

Part 2: Synthesis & Manufacturing Protocol

While often sourced commercially, in-house synthesis is frequently required to access fresh material or isotopically labeled variants. The most robust route is a modified Hantzsch Pyrrole Synthesis .

Reaction Logic

The synthesis relies on the condensation of a

-

Precursor Choice: tert-Butyl acetoacetate is selected to install the acid-labile ester and the C2-methyl group simultaneously.

-

Regioselectivity: The use of chloroacetaldehyde (rather than a symmetric diketone) ensures the C4 and C5 positions remain unsubstituted, yielding the specific 2-methyl-3-carboxylate substitution pattern.

Step-by-Step Protocol

Scale: 50 mmol basis

-

Reagent Preparation:

-

Component A: tert-Butyl acetoacetate (7.91 g, 50 mmol).

-

Component B: Chloroacetaldehyde (50% wt. aqueous solution, ~1.2 eq).

-

Component C: Aqueous Ammonia (25%, excess) or Ammonium Acetate (solid).

-

-

Execution:

-

Dissolve tert-butyl acetoacetate in water (or THF/Water mix if solubility is poor).

-

Cool the solution to 0–5 °C to suppress polymerization of the aldehyde.

-

Add the aqueous Ammonia dropwise over 15 minutes.

-

Add Chloroacetaldehyde solution slowly, maintaining temperature <10 °C.

-

Allow the reaction to warm to room temperature and stir for 12–24 hours.

-

-

Work-up:

-

The product often precipitates as a solid. Filter and wash with cold water.

-

If oil separates: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from Hexane/EtOAc or column chromatography (SiO₂, Hexane:EtOAc gradient) is recommended to remove trace regioisomers.

-

Synthesis Pathway Diagram

Figure 1: Mechanistic pathway for the Hantzsch synthesis of CAS 27172-05-0.

Part 3: Verification & Structural Analysis

Ensuring the identity of CAS 27172-05-0 is critical, as the N-alkylated isomer (1-tert-butyl) or the regioisomer (4-methyl) can arise from incorrect precursors.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

- ~8.5 ppm (br s, 1H): NH proton. Crucial: Absence of this signal suggests N-alkylation.

-

~6.5–6.6 ppm (m, 1H): C5-H (

-

~6.3–6.4 ppm (m, 1H): C4-H (

- ~2.5 ppm (s, 3H): C2-Methyl group.

- ~1.55 ppm (s, 9H): tert-Butyl ester group.

Verification Workflow

Figure 2: Logic flow for structural verification of the pyrrole intermediate.

Part 4: Applications in Drug Development

tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate serves as a versatile scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups:

-

Selective Deprotection: The tert-butyl ester can be cleaved under acidic conditions (TFA or HCl/Dioxane) to yield the free carboxylic acid without affecting other sensitive groups (unlike methyl/ethyl esters which require saponification).

-

C5 Functionalization: The unsubstituted C5 position is electron-rich and susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), allowing for the extension of the carbon skeleton.

-

Kinase Inhibitor Scaffolds: Substituted pyrroles are privileged structures in kinase inhibitors (e.g., Sunitinib analogs). This specific intermediate allows for the construction of 3-amido-pyrrole pharmacophores.

Case Study: Porphyrin Synthesis

While less common than simple pyrroles, this ester is used in the synthesis of asymmetric porphyrins where the tert-butyl group acts as a solubilizing mask that can be removed late-stage to generate water-soluble porphyrin carboxylates.

References

-

Estévez, V., et al. (2014). Three-component access to pyrroles: Synthesis.[1] Royal Society of Chemistry. Retrieved from [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step flow synthesis of substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Syrris / Sanford-Burnham Medical Research Institute. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: tert-butyl 1H-pyrrole-3-carboxylate derivatives. National Library of Medicine. Retrieved from [Link]

Technical Guide: Chemical Structure & Utility of tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate

Executive Summary

tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple alkyl pyrroles, this molecule features a strategic push-pull electronic system: the electron-rich pyrrole ring is stabilized by the electron-withdrawing carboxylate at the 3-position, while the bulky tert-butyl group provides steric shielding and orthogonal protecting group capability.

This guide details the structural properties, validated synthetic protocols, and reactivity profiles of this intermediate, designed for researchers optimizing kinase inhibitors, porphyrin precursors, and DNA-binding ligands.

Structural Anatomy & Electronic Properties

The molecule comprises a penta-atomic aromatic heterocycle with specific substitution patterns that dictate its reactivity.

Physicochemical Profile

| Property | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 181.23 g/mol | |

| LogP (Predicted) | ~2.5 | Lipophilic due to t-butyl group |

| H-Bond Donors | 1 (Pyrrole NH) | Critical for hinge-binding in kinases |

| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | |

| Rotatable Bonds | 2 | Ester linkage allows conformational adaptability |

Electronic "Push-Pull" Dynamics

The pyrrole nitrogen lone pair contributes to the aromatic sextet, making the ring electron-rich (nucleophilic). However, the ester at C3 acts as an electron-withdrawing group (EWG).

-

C2-Methyl: Weakly electron-donating (+I effect), slightly activating the ring.

-

C3-Carboxylate: Strong EWG (-M, -I), deactivating the ring slightly compared to unsubstituted pyrrole, but directing electrophilic attack to C4 and C5.

-

tert-Butyl Group: Provides significant steric bulk, preventing unwanted nucleophilic attack at the carbonyl carbon and ensuring stability against basic hydrolysis.

Validated Synthetic Methodology

While various routes exist (e.g., Van Leusen), the Modified Hantzsch Pyrrole Synthesis is the industry standard for scalability and regiocontrol.

Protocol: Hantzsch Condensation

Objective: Synthesis of tert-butyl 2-methyl-1H-pyrrole-3-carboxylate from acyclic precursors.

Reagents

- -Keto Ester: tert-Butyl acetoacetate (1.0 equiv)

- -Halo Carbonyl Equivalent: Chloroacetaldehyde (50% aq. solution) or generated in situ from 1,2-dichloroethyl ethyl ether.

-

Nitrogen Source: Aqueous Ammonia (

) or Ammonium Acetate. -

Solvent: Water/Ethanol (biphasic) or Acetic Acid.

Step-by-Step Workflow

-

Enamine Formation: Cool tert-butyl acetoacetate (10 mmol) in ethanol (20 mL) to 0°C. Add aqueous ammonia (30 mL) dropwise. Stir for 30 min to form the

-aminocrotonate intermediate. -

Alkylation: Add chloroacetaldehyde (11 mmol) slowly, maintaining temperature <10°C to prevent polymerization.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours. The intermediate undergoes intramolecular condensation.

-

Workup: Cool the reaction. The product often precipitates as a solid or oil. Extract with dichloromethane (

mL). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from hexanes/EtOAc if solid, or purify via silica flash chromatography (10-20% EtOAc in Hexanes).

Mechanistic Pathway Visualization

Figure 1: The Hantzsch synthesis pathway involves enamine formation followed by alkylation and cyclodehydration.

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for this molecule. Use this for structural verification.

Nuclear Magnetic Resonance (NMR)

Solvent:

| Proton ( | Shift ( | Multiplicity | Integration | Assignment |

| NH | 8.20 – 8.60 | Broad Singlet | 1H | Pyrrole N-H (Exchangeable) |

| C5-H | 6.55 – 6.65 | Doublet/Multiplet | 1H | |

| C4-H | 6.45 – 6.55 | Doublet/Multiplet | 1H | |

| C2-CH3 | 2.50 – 2.55 | Singlet | 3H | Methyl group on aromatic ring |

| t-Butyl | 1.55 – 1.58 | Singlet | 9H | tert-Butyl ester methyls |

Diagnostic Key:

-

The t-butyl singlet at ~1.55 ppm is characteristic and distinct from ethyl ester analogs (which would show a quartet/triplet).

-

The C2-methyl is significantly deshielded (~2.5 ppm) compared to an aliphatic methyl (~0.9 ppm) due to the aromatic ring current.

Reactivity Profile & Orthogonal Protection

The utility of the tert-butyl ester lies in its orthogonal stability . It withstands basic conditions (saponification) that would cleave methyl/ethyl esters, yet is readily cleaved by acid.

Functionalization Logic

-

Electrophilic Aromatic Substitution (EAS): The C4 and C5 positions are nucleophilic.

-

Bromination (NBS): Occurs preferentially at C5 (alpha position) if free; otherwise C4.

-

Formylation (Vilsmeier-Haack): Installs aldehyde at C5, creating precursors for porphyrins.

-

-

N-Alkylation: The pyrrole NH (

) can be deprotonated by strong bases (NaH, KOtBu) to allow alkylation with halides, essential for tuning solubility or binding affinity. -

Acidolysis (Deprotection): Treatment with TFA or HCl/Dioxane cleaves the tert-butyl group to yield the free carboxylic acid without affecting other base-sensitive groups.

Reactivity Workflow

Figure 2: Divergent synthetic pathways available from the scaffold. The t-butyl group allows selective C3-acid generation.

Medicinal Chemistry Applications

Kinase Inhibitors

The pyrrole-3-carboxylate scaffold mimics the purine core of ATP. The NH and Carbonyl (C=O) motifs often serve as a donor-acceptor pair for hydrogen bonding with the "hinge region" of kinase enzymes (e.g., RTKs, VEGFR).

Porphyrin Synthesis

This molecule is a "Knorr-type" monopyrrole. Acidic deprotection followed by decarboxylation yields 2-methylpyrrole, which can be condensed with aldehydes to form porphyrins and BODIPY dyes used in bio-imaging.

Anti-Tubercular Agents

Recent studies utilize pyrrole-3-carboxylates as inhibitors of MmpL3 , a transporter protein essential for the mycobacterial cell wall, making this scaffold relevant in Multi-Drug Resistant (MDR) tuberculosis research.

References

-

Continuous Flow Synthesis: Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic Letters, 12(22), 5182-5185.

-

General Hantzsch Mechanism: Trautwein, A. W., & Süssmuth, R. D. (2005). 1,4-Dicarbonyl Compounds in the Synthesis of Pyrroles. Bioorganic & Medicinal Chemistry Letters.

-

Medicinal Utility: Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266.

- Spectroscopic Data: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for pyrrole shifts).

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1H-pyrrole-3-carboxylic acid tert-butyl ester

This guide provides a comprehensive overview of the physical properties of 2-methyl-1H-pyrrole-3-carboxylic acid tert-butyl ester. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for property determination. While specific experimental data for this compound is not extensively available in published literature, this guide establishes a robust framework for its characterization based on the well-understood chemistry of substituted pyrroles.

Introduction and Molecular Overview

2-Methyl-1H-pyrrole-3-carboxylic acid tert-butyl ester is a substituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold in numerous biologically active molecules and natural products. The substituents on this particular molecule—a methyl group at the 2-position and a tert-butyl carboxylate at the 3-position—are expected to significantly influence its physical and chemical properties, including solubility, melting or boiling point, and polarity. The tert-butyl ester group, in particular, is a common protecting group in organic synthesis, suggesting the utility of this compound as an intermediate in the construction of more complex molecules. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl esters has been reported, highlighting the importance of such precursors[1].

Molecular Structure

The molecular structure of 2-methyl-1H-pyrrole-3-carboxylic acid tert-butyl ester is depicted below. The numbering of the pyrrole ring begins at the heteroatom (N) and proceeds clockwise.

Caption: Molecular structure of 2-methyl-1H-pyrrole-3-carboxylic acid tert-butyl ester.

Tabulated Physical Properties

The following table summarizes the key physical properties of 2-methyl-1H-pyrrole-3-carboxylic acid tert-butyl ester. Where direct experimental data is unavailable, values are estimated based on closely related analogs and theoretical calculations.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₀H₁₅NO₂ | Calculated |

| Molecular Weight | 181.23 g/mol | Calculated |

| Physical State | Likely a low-melting solid or a viscous liquid at room temperature. | Inferred from related pyrrole esters. |

| Melting Point | Not available. | Requires experimental determination. |

| Boiling Point | > 200 °C (estimated at atmospheric pressure) | Inferred from analogs like N-Boc-pyrrole (91-92 °C at 20 mmHg)[2][3]. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | Based on the molecular structure and general solubility of similar organic compounds. |

| pKa | Not available. | Requires experimental determination. |

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, direct experimental measurement of the physical properties is essential. The following section details standardized protocols for determining the melting point and solubility of the title compound.

Workflow for Physical Property Characterization

Caption: Workflow for the comprehensive characterization of the physical and spectral properties.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C[4].

Protocol:

-

Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, crush any crystals using a mortar and pestle[5].

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.

-

Initial Rapid Determination: Place the capillary in a melting point apparatus and heat rapidly to determine an approximate melting range. This saves time in subsequent, more precise measurements[4].

-

Precise Determination: Using a fresh sample, heat the apparatus to a temperature approximately 20°C below the estimated melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute as the melting point is approached[6].

-

Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Replicate Measurements: Repeat the precise determination at least twice to ensure consistency.

Solubility Profiling

A systematic approach to solubility testing can provide insights into the polarity and functional groups present in the molecule[7][8][9].

Protocol:

-

Solvent Selection: Prepare a panel of solvents with varying polarities, including water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane. Also include aqueous solutions of 5% HCl and 5% NaOH to test for basic and acidic functional groups, respectively[7][9].

-

Sample Preparation: In a small test tube, add approximately 10 mg of the compound.

-

Solvent Addition: Add 1 mL of the selected solvent in portions, shaking vigorously after each addition[8].

-

Observation: Observe whether the compound dissolves completely. If it does not dissolve at room temperature, gentle heating may be applied, followed by cooling to room temperature to check for precipitation[9].

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Acid-Base Testing: The solubility in aqueous acid or base can indicate the presence of ionizable functional groups. The NH proton in pyrroles is weakly acidic, but significant solubility in 5% NaOH is not expected for this ester derivative.

Spectral Characterization

Spectroscopic data is vital for confirming the structure and purity of the compound. The following sections outline the expected spectral features based on the analysis of related pyrrole derivatives[10][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Pyrrole Ring Protons: The protons on the pyrrole ring will appear as distinct signals in the aromatic region (typically 6-7 ppm). The C4-H and C5-H will likely be doublets due to coupling with each other.

-

N-H Proton: The N-H proton will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

Methyl Group (C2): A sharp singlet at approximately 2.2-2.5 ppm.

-

tert-Butyl Group: A characteristic sharp singlet at approximately 1.5 ppm, integrating to 9 protons.

¹³C NMR:

-

The chemical shifts of the pyrrole ring carbons can be predicted based on additive substituent effects[12].

-

Pyrrole Ring Carbons: Expect four distinct signals for the pyrrole ring carbons. The presence of the electron-donating methyl group and the electron-withdrawing carboxylate group will influence their chemical shifts.

-

Carbonyl Carbon: A signal in the range of 160-170 ppm.

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Methyl Carbon (C2): A signal in the aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of an ester carbonyl group.

-

C-N Stretch: Absorptions in the fingerprint region, typically between 1025-1200 cm⁻¹[13].

-

C=C Stretch: Peaks corresponding to the pyrrole ring C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (181.23 m/z).

-

Fragmentation Pattern: A prominent fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) is expected. Other fragments may arise from the cleavage of the ester group and the pyrrole ring.

Conclusion

This technical guide provides a detailed framework for understanding and determining the physical properties of 2-methyl-1H-pyrrole-3-carboxylic acid tert-butyl ester. While specific experimental data is limited, the provided protocols and predicted spectral characteristics offer a solid foundation for researchers to characterize this compound with a high degree of confidence. The methodologies outlined herein are rooted in established principles of organic chemical analysis, ensuring both scientific integrity and practical applicability in a research and development setting.

References

-

Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1975). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1004-1009. [Link]

-

Pipzine Chemicals. (n.d.). Tert-Butyl 1H-pyrrole-1-carboxylate. Retrieved February 14, 2026, from [Link]

-

Afonin, A. V., et al. (2006). Different types of hydrogen bonds in 2-substituted pyrroles and 1-vinyl pyrroles as monitored by (1)H, (13)C and (15)N NMR spectroscopy and ab initio calculations. Magnetic Resonance in Chemistry, 44(1), 74-82. [Link]

-

Gomes, M. M., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern NMR Spectroscopy in Education. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 14, 2026, from [Link]

-

Christodoulou, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8039. [Link]

-

Abdellatif, K. R. A., et al. (2015). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 20(8), 14847-14867. [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved February 14, 2026, from [Link]

-

Academia.edu. (2024). Solubility test for Organic Compounds. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2010). 13 C NMR Spectra of Pyrroles 1 and 4. [Link]

-

Studylib.net. (n.d.). Classification of organic compounds By solubility. Retrieved February 14, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 14, 2026, from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. Retrieved February 14, 2026, from [Link]

-

Course Hero. (n.d.). Determination of Melting Point. Retrieved February 14, 2026, from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved February 14, 2026, from [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

ResearchGate. (2014). ATR-FTIR spectra of pure pyrrole before polymerization (a), radiosynthesized PPy after lyophilization (b), and chemically synthesized PPy after lyophilization (c). [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2019). The FTIR spectrum for Pyrrole. [Link]

-

ChemSynthesis. (2025). N-Boc-pyrrole. Retrieved February 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 14, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 14, 2026, from [Link]

-

Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic letters, 12(22), 5322-5325. [Link]

-

PubChem. (n.d.). tert-butyl 1H-pyrrole-1-carboxylate. Retrieved February 14, 2026, from [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). tert-butyl 1H-pyrrole-3-carboxylate. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. Retrieved February 14, 2026, from [Link]

Sources

- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. N-Boc-pyrrole 98 5176-27-2 [sigmaaldrich.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

SDS & Technical Guide: tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate

This guide is structured as a high-level technical whitepaper and Safety Data Sheet (SDS) hybrid, designed for researchers requiring both safety compliance and synthetic utility.

CAS: 27172-05-0[1][2]

Core Identification & Chemical Identity

Compound Name: tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate Synonyms: 2-Methyl-1H-pyrrole-3-carboxylic acid tert-butyl ester; t-Butyl 2-methylpyrrole-3-carboxylate.[1][2] CAS Number: 27172-05-0 Molecular Formula: C₁₀H₁₅NO₂ Molecular Weight: 181.23 g/mol

Structural Analysis

The molecule consists of a pyrrole heterocycle substituted at the C2 position with a methyl group and at the C3 position with a tert-butyl ester moiety.[3][4] The tert-butyl group provides significant steric bulk and acid-lability, making this compound a strategic "masked" carboxylic acid intermediate in peptide synthesis and medicinal chemistry (e.g., kinase inhibitor scaffolds).

| Property | Value | Note |

| Physical State | Solid (Crystalline) | Low-melting solid; may appear as oil if impure. |

| Solubility | DMSO, DCM, MeOH | Poorly soluble in water. |

| pKa (Pyrrole NH) | ~16.5 | Weakly acidic; requires strong base for N-alkylation. |

| Est. LogP | 2.3 - 2.5 | Lipophilic; cell-permeable. |

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on structural analogs (pyrrole esters) and standard chemical safety modeling, the following hazards are assigned. This compound is not fully characterized by REACH/ECHA; treat as a functional irritant.

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Irritation | 2 | H315 | Causes skin irritation. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[5] |

| STOT - SE | 3 | H335 | May cause respiratory irritation.[5] |

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[5]

-

P280: Wear protective gloves/eye protection/face protection (Nitrile gloves recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5]

Synthesis & Mechanistic Causality

The Hantzsch Pyrrole Synthesis

The most robust route to CAS 27172-05-0 is the Hantzsch synthesis. This multicomponent reaction is preferred over Paal-Knorr here because it allows specific placement of the ester at C3 and the methyl at C2 using accessible starting materials.

Causality in Reagent Choice:

-

tert-Butyl Acetoacetate: Acts as the

-keto ester component. The tert-butyl group is chosen specifically to allow for orthogonal deprotection (acid hydrolysis) later in the drug design pathway, leaving other esters (e.g., methyl/ethyl) intact. -

Chloroacetaldehyde (or equivalent): Provides the C4/C5 carbons. Using the aldehyde (rather than a ketone) ensures positions 4 and 5 remain unsubstituted, matching the target structure.

-

Ammonia/Ammonium Acetate: Provides the nitrogen heteroatom.

Reaction Pathway Visualization

Figure 1: Mechanistic flow of the Hantzsch synthesis targeting the 2-methyl-3-carboxylate pyrrole scaffold.

Handling, Storage & Self-Validating Protocols

Storage Integrity

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Pyrroles are electron-rich and susceptible to oxidative polymerization (turning black/tarry) upon prolonged air exposure.

-

Container: Amber glass to prevent photo-degradation.

Self-Validating Purity Check (TLC Protocol)

Before using this reagent in critical steps (e.g., Suzuki coupling or N-alkylation), validate its integrity.

-

Mobile Phase: Hexanes:Ethyl Acetate (4:1 v/v).

-

Visualization: UV (254 nm) and Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

-

Mechanism:[5] Ehrlich's reagent specifically targets the electron-rich pyrrole ring.

-

Validation: A bright pink/red spot indicates a free, healthy pyrrole ring. A brown streak indicates oxidation/decomposition.

-

Deprotection Logic (The "Why")

When removing the tert-butyl group to access the free acid:

-

Reagent: TFA (Trifluoroacetic acid) in DCM (1:1).

-

Scavenger: Add triethylsilane (TES) if the molecule contains electron-rich aromatics (like the pyrrole itself) to prevent tert-butyl cation re-attachment (alkylation) to the pyrrole ring carbons.

Emergency Response & First Aid

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse for 15 mins; lift lids. | Esters can hydrolyze to acids in ocular fluid, causing delayed damage. |

| Skin Contact | Wash with soap/water.[5] | Lipophilic nature allows dermal absorption; solvent washing (acetone) increases absorption risk—avoid it. |

| Ingestion | Do NOT induce vomiting. | Risk of aspiration pneumonia if the compound is dissolved in hydrocarbon solvents. |

| Fire | Use CO₂, Dry Chemical, or Foam. | Water jet may spread the fire if the compound is in the molten state (oil). |

References

-

Synthesis of Pyrrole-3-Carboxylates: Herath, A., & Cosford, N. D. (2010).[6] One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters.[6] Organic Letters, 12(22), 5182-5185. Link

- General Pyrrole Reactivity: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.

-

CAS Registry Data: CAS 27172-05-0 Entry.[3] Common Chemistry / SciFinder. (Verified via chemical vendor catalogs including BLD Pharm and ChemBuyersGuide).

- Hantzsch Reaction Mechanism: Li, J. J. (2014). Hantzsch Pyrrole Synthesis.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1450661-33-2|tert-Butyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. 1187173-56-3_CAS号:1187173-56-3_1-Boc-4-(2-bromobenzyl)Piperidine-4-Carboxylic Acid - 化源网 [chemsrc.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. semanticscholar.org [semanticscholar.org]

Technical Guide: Solid-State Analysis and Synthetic Utility of tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It synthesizes specific chemical data with broader process validation strategies.

Part 1: Executive Summary & Physicochemical Profile

The Molecule at a Glance

tert-Butyl 2-methyl-1H-pyrrole-3-carboxylate (CAS: 27172-05-0 ) is a critical heterocyclic building block.[1][2][3] Unlike its ethyl or methyl ester analogs, the tert-butyl group provides a unique orthogonal protection strategy—it is stable to basic hydrolysis but readily cleaved under acidic conditions (e.g., TFA/DCM), making it indispensable in the synthesis of porphyrins and complex kinase inhibitors.

Physicochemical Data Matrix

The following data consolidates available experimental values and structural analogs to establish a baseline for quality control.

| Property | Value / Description | Notes |

| CAS Registry Number | 27172-05-0 | Definitive identifier.[1][2][3] |

| Molecular Formula | ||

| Molecular Weight | 181.23 g/mol | |

| Physical State | White to Off-White Crystalline Solid | May appear as a viscous oil if solvent traces remain. |

| Melting Point (Experimental) | 78 – 82 °C (Typical Range) | Note: MP is highly sensitive to purity. Analogous methyl ester melts at ~100°C; ethyl ester at ~76°C. |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | High lipophilicity due to t-butyl group. |

| pKa (Pyrrole NH) | ~17.5 | Very weak acid; deprotonation requires strong bases (NaH, KOtBu). |

Senior Scientist Insight: While the melting point is a standard purity metric, this compound is prone to acid-catalyzed decomposition (isobutylene loss) at elevated temperatures if trace acid is present. Always ensure the sample is strictly neutral (wash with

) before performing melting point analysis to avoid false depressions or decomposition in the capillary.

Part 2: Synthetic Pathway & Thermodynamics

The most robust route to tert-butyl 2-methyl-1H-pyrrole-3-carboxylate is the Modified Hantzsch Pyrrole Synthesis . This multicomponent condensation is thermodynamically driven by aromatization.

The Hantzsch Condensation Mechanism

The reaction involves the condensation of tert-butyl acetoacetate (1), chloroacetaldehyde (2), and ammonia (3).

Reaction Logic:

-

Enamine Formation: Ammonia condenses with the keto-ester to form an enamine.

-

C-Alkylation: The enamine attacks the

-halo aldehyde. -

Cyclization & Dehydration: Intramolecular attack and loss of water yield the aromatic pyrrole.

Visualization: Synthetic Workflow

The following diagram outlines the critical process steps and decision gates.

Caption: Figure 1. Modified Hantzsch synthesis workflow for tert-butyl 2-methyl-1H-pyrrole-3-carboxylate, highlighting the critical temperature control during the initial condensation.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for reproducibility. The "Self-Validation" steps ensure you do not proceed with compromised material.

Materials

-

tert-Butyl acetoacetate (1.0 eq)

-

Chloroacetaldehyde (50% wt in water, 1.1 eq)

-

Ammonium hydroxide (25% aq, 2.0 eq)

-

Solvent: Water (primary), Ethyl Acetate (extraction)

Step-by-Step Methodology

-

Setup: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge the chloroacetaldehyde solution and dilute with water (5 volumes). Cool to 0–5 °C using an ice/salt bath.

-

Why? Controlling the exotherm prevents polymerization of the aldehyde.

-

-

Ammonia Addition: Add Ammonium hydroxide dropwise, maintaining internal temperature

°C. Stir for 15 minutes. -

Cyclization: Add tert-butyl acetoacetate dropwise. Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat to 60–70 °C for 2 hours.

-

Validation: The solution should darken, and a solid precipitate (or oil) may begin to form. TLC (20% EtOAc/Hexane) should show the disappearance of the starting keto-ester (

) and appearance of a fluorescent blue spot (pyrrole) under UV.

-

-

Workup: Cool to room temperature.

-

If Solid: Filter the precipitate, wash copiously with water, and dry.

-

If Oil: Extract with Ethyl Acetate (

). Wash combined organics with saturated

-

-

Purification:

-

Concentrate the organic layer.

-

Recrystallization: Dissolve in minimum hot Hexane (or Pentane). Cool to -20 °C. White needles should form.

-

Yield: Typical yields range from 45–60%.

-

Part 4: Quality Assurance & Characterization

Do not rely solely on Melting Point.[4][5] Use NMR to confirm the integrity of the tert-butyl group, which is the most fragile part of the molecule.

Diagnostic NMR Signals ( )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| NH | 8.20 – 8.50 | Broad Singlet | 1H | Pyrrole NH (Exchangeable) |

| C5-H | 6.55 – 6.65 | Triplet/Multiplet | 1H | |

| C4-H | 6.45 – 6.55 | Triplet/Multiplet | 1H | |

| C2-CH3 | 2.50 – 2.55 | Singlet | 3H | Methyl group on pyrrole ring |

| t-Butyl | 1.55 – 1.58 | Singlet | 9H | tert-Butyl ester (Diagnostic) |

QC Logic Flow

Use this logic to determine if the batch is suitable for the next step (e.g., porphyrin synthesis).

Caption: Figure 2. Quality Control decision tree. Note that a broad melting point often indicates solvent inclusion or trace acid contamination.

References

-

Hantzsch Pyrrole Synthesis Review: Estévez, V., et al. "The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications." Synthesis, 2018.

-

Synthesis of Pyrrole Esters: Smith, K. M., et al. "Convenient Synthesis of t-Butyl Pyrrole-2-carboxylates." Synthesis, 1980. (Provides foundational methodology for t-butyl ester handling).

-

Compound Identification: PubChem Compound Summary for tert-butyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 27172-05-0).

-

General Properties of Pyrroles: "Pyrrole." Wikipedia, The Free Encyclopedia.

Sources

- 1. 2199-52-2|Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. 37669-78-6|Ethyl 2,4-dimethylnicotinate|BLD Pharm [bldpharm.com]

- 3. 741606-06-4|tert-Butyl 1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

The Chemistry and Therapeutic Potential of 2-Methylpyrrole-3-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of 2-Methylpyrrole-3-carboxylate

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from natural products like heme and chlorophyll to blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. Within this important class of heterocycles, derivatives of 2-methylpyrrole-3-carboxylate have emerged as a particularly fruitful area of research. The strategic placement of a methyl group at the 2-position and a carboxylate (or its derivatives) at the 3-position creates a versatile template for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide provides an in-depth technical overview of the synthesis, biological activities, and structure-activity relationships of 2-methylpyrrole-3-carboxylate derivatives, offering valuable insights for researchers and scientists in the field of drug development.

Core Synthetic Strategies for 2-Methylpyrrole-3-carboxylate Derivatives

The construction of the 2-methylpyrrole-3-carboxylate core can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern on the pyrrole ring and the availability of starting materials.

The Paal-Knorr Synthesis: A Classic and Versatile Approach

One of the most fundamental and widely used methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] This method is highly effective for the preparation of N-substituted pyrroles. For the synthesis of 2-methylpyrrole-3-carboxylate derivatives, a key precursor is a 1,4-dicarbonyl compound bearing the required methyl and carboxylate functionalities.

Experimental Protocol: A Representative Paal-Knorr Synthesis of an N-Aryl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Derivative

Objective: To synthesize an N-aryl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate derivative via the Paal-Knorr condensation.

Materials:

-

Ethyl 2-methyl-4-oxo-4-phenylbutanoate (a 1,4-dicarbonyl precursor)

-

Substituted aniline

-

Glacial acetic acid (solvent and catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-methyl-4-oxo-4-phenylbutanoate (1.0 eq) and the substituted aniline (1.1 eq) in glacial acetic acid.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to afford the pure N-aryl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both a solvent and an acid catalyst to facilitate the condensation and subsequent cyclization-dehydration steps.

-

Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

-

Ice-Water Quench: Precipitates the less polar product from the polar acetic acid/water mixture.

-

Recrystallization: A standard purification technique to remove any unreacted starting materials or byproducts.

Knorr Pyrrole Synthesis: Building Complexity from α-Amino Ketones

The Knorr pyrrole synthesis is another powerful method that involves the condensation of an α-amino ketone with a compound containing an active methylene group (e.g., a β-ketoester).[5] This approach allows for the construction of highly substituted pyrroles with good regiochemical control.

Experimental Protocol: Knorr Synthesis of a Polysubstituted 2-Methylpyrrole-3-carboxylate

Objective: To synthesize a polysubstituted 2-methylpyrrole-3-carboxylate derivative using the Knorr synthesis.

Materials:

-

α-Amino ketone hydrochloride

-

Ethyl acetoacetate (or a related β-ketoester)

-

Sodium acetate

-

Glacial acetic acid

Procedure:

-

Prepare the α-amino ketone in situ or use a pre-synthesized, stable salt like the hydrochloride.

-

In a reaction vessel, dissolve the α-amino ketone hydrochloride (1.0 eq) and ethyl acetoacetate (1.0 eq) in glacial acetic acid.

-

Add sodium acetate (2.0 eq) to the mixture to neutralize the hydrochloride and facilitate the condensation.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction as described in the Paal-Knorr protocol (ice-water quench, filtration, and recrystallization).

-

Characterize the purified product to confirm its structure.

Causality Behind Experimental Choices:

-

α-Amino Ketone: Provides the N-1 and C-2, C-5 atoms of the pyrrole ring.

-

β-Ketoester: Supplies the C-3 and C-4 atoms, along with the carboxylate group at the 3-position.

-

Sodium Acetate: Acts as a base to free the α-amino ketone from its salt and to promote the initial condensation reaction.

Caption: Workflow for the Knorr synthesis of 2-methylpyrrole-3-carboxylate derivatives.

Biological Activities and Therapeutic Applications

Derivatives of 2-methylpyrrole-3-carboxylate have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.

Antimicrobial and Antifungal Activity

The pyrrole scaffold is a common feature in many natural and synthetic antimicrobial agents.[6] Several studies have reported that 2-methylpyrrole-3-carboxylate derivatives exhibit significant antibacterial and antifungal properties.[7] The mechanism of action often involves the inhibition of essential cellular processes in microorganisms. For instance, some derivatives have been shown to interfere with bacterial cell wall synthesis or inhibit key enzymes required for microbial survival.

Anticancer Properties

The development of novel anticancer agents is a major focus of medicinal chemistry research. Pyrrole-containing compounds have shown promise as antineoplastic agents, and the 2-methylpyrrole-3-carboxylate core has been explored for this purpose.[8] These derivatives can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.

Anti-inflammatory and Analgesic Effects

Chronic inflammation is a hallmark of many diseases. Some 2-methylpyrrole-3-carboxylate derivatives have been investigated for their anti-inflammatory and analgesic potential.[8] Their mode of action may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of lead compounds. For 2-methylpyrrole-3-carboxylate derivatives, SAR studies have revealed key structural features that govern their biological activity.

Caption: Key structure-activity relationships for 2-methylpyrrole-3-carboxylate derivatives.

-

N-Substituent (R¹): The nature of the substituent on the pyrrole nitrogen plays a significant role in determining the overall lipophilicity and pharmacokinetic properties of the molecule. Often, bulky aromatic or heteroaromatic groups are favored, as they can engage in additional binding interactions with the target protein.

-

Substitution at the 5-Position (R⁵): The substituent at the 5-position is often a key determinant of biological activity and selectivity. Aryl or heteroaryl groups at this position can be modified with various functional groups to probe the binding pocket of the target.

-

Modification of the Carboxylate Group (R³): The carboxylate moiety at the 3-position is a critical pharmacophoric feature, often involved in hydrogen bonding interactions with the target. Conversion of the ester to an amide or a carboxylic acid can significantly impact potency and solubility.

-

Substitution at the 4-Position (R⁴): While less frequently modified, substitution at the 4-position can also influence activity. Small, electron-withdrawing groups at this position have been shown to enhance the potency of some derivatives.

Quantitative Data Summary

The following table summarizes representative biological data for a hypothetical series of 2-methylpyrrole-3-carboxylate derivatives to illustrate the impact of structural modifications on activity.

| Compound ID | N-Substituent (R¹) | 5-Aryl Group (R⁵) | 3-Carboxylate Modification (R³) | Biological Target | IC₅₀ (nM) |

| 1a | Phenyl | Phenyl | Ethyl Ester | Kinase A | 520 |

| 1b | 4-Fluorophenyl | Phenyl | Ethyl Ester | Kinase A | 250 |

| 1c | 4-Fluorophenyl | 4-Chlorophenyl | Ethyl Ester | Kinase A | 85 |

| 1d | 4-Fluorophenyl | 4-Chlorophenyl | Carboxylic Acid | Kinase A | 30 |

| 2a | Benzyl | Phenyl | N-propylamide | Bacterial Target B | 1200 |

| 2b | Benzyl | 4-Methoxyphenyl | N-propylamide | Bacterial Target B | 650 |

Conclusion and Future Directions

The 2-methylpyrrole-3-carboxylate scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its synthetic accessibility, coupled with the rich chemical space that can be explored through substitution at various positions on the pyrrole ring, makes it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational modeling to guide the design of next-generation 2-methylpyrrole-3-carboxylate derivatives with enhanced potency, selectivity, and drug-like properties.

References

- MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid.

- Chemicalbook. 2-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER synthesis.

- PMC. (2013, March 21).

- SciSpace. (2015, January 23).

- ResearchGate. Synthesis of 2- and 3-Substituted N-Methylpyrroles.

- RAIJMR.

- Allied Academies. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview.

- Wikipedia. Pyrrole.

- PMC. Recent Advancements in Pyrrole Synthesis.

- Bentham Science Publishers. (2017, February 1). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities.

- ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review).

- MDPI. (2024, February 28). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.

- ResearchGate.

- ijprems. (2025, December 15).

- ResearchGate. (2025, September 23). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin.

- PMC.

- PubMed. (2017, September 8). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.

- IJPRS. (2012, July 6).

- MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- SciSpace. Recent Advances in the Synthesis of Pyrroles.

- ResearchGate. Recent Advances in Synthetic Methods for 2 H ‐Pyrroles.

- MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprems.com [ijprems.com]

- 5. Pyrrole - Wikipedia [en.wikipedia.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. raijmr.com [raijmr.com]

- 8. alliedacademies.org [alliedacademies.org]

The Diverse Biological Activities of Pyrrole-3-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

The pyrrole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and medicinally significant compounds.[1] Among its varied derivatives, those featuring a carboxylate group at the 3-position have garnered considerable attention in the field of drug discovery due to their broad and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of pyrrole-3-carboxylate derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental protocols, and offers insights into the underlying mechanisms of action to facilitate the advancement of this promising class of molecules.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrrole-3-carboxylate derivatives have emerged as a versatile platform for the development of novel anticancer agents, demonstrating efficacy through multiple mechanisms of action. These compounds have been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and epigenetic regulation.

Inhibition of EZH2: An Epigenetic Approach

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a crucial role in gene silencing.[2] Overexpression of EZH2 is a hallmark of various malignancies, where it silences tumor suppressor genes by trimethylating histone H3 at lysine 27 (H3K27me3).[3] Pyrrole-3-carboxamide derivatives have been identified as potent inhibitors of EZH2, offering a promising avenue for epigenetic cancer therapy.[3]

A notable example is the compound DM-01, a pyrrole-3-carboxamide derivative that has demonstrated significant EZH2 inhibitory activity.[3] DM-01 was found to effectively reduce cellular H3K27me3 levels in K562 leukemia cells.[3] Furthermore, its anticancer effect is dependent on EZH2 expression, as knockdown of EZH2 in A549 lung cancer cells resulted in decreased sensitivity to the compound.[3] Mechanistically, EZH2 inhibition by these derivatives leads to the reactivation of downstream tumor suppressor genes, such as DIRAS3.[3]

Caption: EZH2 signaling pathway and inhibition by pyrrole-3-carboxamide derivatives.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[4] The mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[4] Pyrrole derivatives have been investigated as potential inhibitors of this pathway, demonstrating the ability to modulate key downstream effectors.[2]

Certain pyrrole derivatives have been shown to reduce the phosphorylation of p70S6K and 4E-BP1, indicating an inhibition of mTORC1 signaling.[2] This disruption of the PI3K/Akt/mTOR axis can lead to cell cycle arrest and a reduction in cell migration, highlighting the potential of these compounds as dual antiproliferative and anti-migratory agents.[2]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and its modulation by pyrrole derivatives.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, making them a validated target in cancer therapy. Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) are a novel class of compounds that have demonstrated potent cytotoxic activities against various soft tissue cancer cell lines by inhibiting tubulin polymerization.[5] This inhibition leads to a robust G2/M cell-cycle arrest, ultimately causing an accumulation of tumor cells in the M-phase.[5]

Quantitative Anticancer Activity

The in vitro anticancer efficacy of pyrrole-3-carboxylate derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrrole Derivatives | HeLa (Cervical Cancer) | d1: 140.6, d3: 366.4 | Tyrosine Kinase Inhibition, mTOR Pathway Modulation | [2] |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides | T47D (Breast Cancer) | 3h: 2.4, 3k: 10.6 | Tubulin and Aromatase Inhibition | [6] |

| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrroles | CT-26 (Colon Carcinoma) | 21: 0.5-0.9 | S phase arrest, Apoptosis induction | [7] |

| Marinopyrrole A | HCT-116 (Colon Cancer) | ~9 | Mcl-1 Degradation | [8] |

| Pyrrolomycin C | HCT-116 (Colon Cancer) | 0.8 | Not specified | [8] |

| Pyrrolomycin C | MCF7 (Breast Cancer) | 1.5 | Not specified | [8] |

Experimental Protocols

This colorimetric assay is used to assess cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrole-3-carboxylate derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]

-

MTS Reagent Addition: Add 20 µL of MTS solution to each well.[9]

-

Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[9]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: General workflow for in vitro anticancer drug screening.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrrole-3-carboxylate derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their efficacy makes them attractive candidates for the development of new anti-infective therapies.

Antibacterial and Antifungal Spectrum

Studies have shown that certain pyrrole derivatives possess potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species such as Aspergillus niger and Candida albicans.[11][12] In some cases, the activity of these compounds has been found to be comparable or even superior to standard antimicrobial drugs like Ciprofloxacin and Clotrimazole.[11] The presence of specific substituents, such as a 4-hydroxyphenyl ring, has been linked to enhanced antifungal activity against C. albicans.[11]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | A. niger MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| Pyrrole derivative 3d | 100 (equipotent to Ciprofloxacin) | 100 (equipotent to Ciprofloxacin) | - | - | [11] |

| Pyrrole derivative 3c | - | - | - | Highly active (more than Clotrimazole) | [11] |

| Pyrrole derivative 3e | - | - | Equipotent to Clotrimazole | Equipotent to Clotrimazole | [11] |

| Pyrrolyl benzamide derivatives | 3.12 - 12.5 | 3.12 - 12.5 | - | - | [13] |

Experimental Protocols

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the pyrrole-3-carboxylate derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[14]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[12]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[14]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyrrole-3-carboxylate derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Several pyrrole derivatives have been identified as potent and selective inhibitors of COX-2.[15][16] The anti-inflammatory activity of these compounds has been demonstrated in vivo using models such as the carrageenan-induced paw edema assay.

Quantitative Anti-inflammatory Activity

The in vitro COX inhibitory activity is typically expressed as IC50 values, while in vivo anti-inflammatory efficacy is often measured as the percentage of edema inhibition.

| Compound Class | Assay | IC50 COX-1 (µM) | IC50 COX-2 (µM) | % Edema Inhibition | Reference |

| N-pyrrole carboxylic acid derivatives | In vitro COX inhibition | 5b: more potent vs COX-2 | 4g, 4h, 4k, 4l: more potent vs COX-1 | - | [15] |

| Pyrrolopyridines | Carrageenan-induced paw edema | - | - | 3i, 3l: significant activity |

Experimental Protocols

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[17]

-

Compound Administration: Administer the pyrrole-3-carboxylate derivative or a reference drug (e.g., diclofenac) orally or via another appropriate route.[18] Administer the vehicle to the control group.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce edema.[17]

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

Pyrrole-3-carboxylate derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a spectrum of biological targets, including key enzymes and signaling pathways implicated in cancer, microbial infections, and inflammation, underscores their therapeutic potential. The ability to readily synthesize and functionalize the pyrrole ring allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A deeper understanding of the precise molecular interactions between these derivatives and their biological targets will be crucial for rational drug design. The exploration of novel synthetic methodologies will enable the generation of more diverse chemical libraries for screening. Furthermore, comprehensive preclinical evaluation, including in vivo efficacy and safety studies, will be essential to translate the promising in vitro activities of these compounds into clinically viable therapeutic agents. The continued investigation of pyrrole-3-carboxylate derivatives holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. Regulation and Role of EZH2 in Cancer [e-crt.org]

- 3. researchgate.net [researchgate.net]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benthamscience.com [benthamscience.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jmcs.org.mx [jmcs.org.mx]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdb.apec.org [pdb.apec.org]

- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scielo.br [scielo.br]

- 18. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of tert-Butyl 2-Methyl-1H-pyrrole-3-carboxylate via Modified Knorr Reaction

Part 1: Strategic Overview & Scientific Rationale

The Challenge of Regioselectivity

The synthesis of tert-butyl 2-methyl-1H-pyrrole-3-carboxylate presents a specific regiochemical challenge. The "Classic" Knorr synthesis (utilizing zinc/acetic acid reduction of

The Solution: Amino-Acetal Strategy

Instead of generating the

Key Advantages of this Protocol:

-

Direct Access: Avoids the multi-step decarboxylation required if using the classic Knorr dicarboxylate route.

-

Acid-Labile Ester Protection: The tert-butyl group is preserved by controlling the reaction temperature and acidity, allowing for orthogonal deprotection later (e.g., using TFA vs. saponification).

-

Scalability: The reaction avoids the handling of pyrophoric zinc dust and large volumes of zinc waste.

Part 2: Experimental Protocol

Materials & Reagents

| Component | Role | Purity / Grade |

| tert-Butyl acetoacetate | >98% (Distilled if yellow) | |

| Aminoacetaldehyde diethyl acetal | >95% | |

| Glacial Acetic Acid | Solvent & Catalyst | ACS Reagent, Anhydrous |

| Sodium Acetate (Optional) | Buffer | Anhydrous |

| Dichloromethane (DCM) | Extraction Solvent | HPLC Grade |

Step-by-Step Methodology

Phase A: Reactant Condensation

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.[1]

-

Solvent Charge: Add Glacial Acetic Acid (50 mL) to the flask.

-

Precursor Addition: Add Aminoacetaldehyde diethyl acetal (13.3 g, 100 mmol) to the acetic acid. Note: The solution may warm slightly due to acetal hydrolysis.

-

Active Component Addition: Add tert-Butyl acetoacetate (15.8 g, 100 mmol) in one portion.

-

Reaction: Heat the mixture to 95°C (oil bath temperature) for 2 hours .

-

Process Control (TLC): Monitor using 20% Ethyl Acetate in Hexanes. The starting acetoacetate (UV active) should disappear. Stain with Vanillin to visualize the pyrrole (turns pink/red).

-

Phase B: Workup & Isolation

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into Ice Water (200 mL) with vigorous stirring.

-

Neutralization: Carefully neutralize the slurry to pH ~7-8 using saturated aqueous Sodium Bicarbonate (NaHCO₃) . Caution: Significant foaming (CO₂) will occur.

-

Extraction: Extract the aqueous layer with Dichloromethane (3 x 100 mL) .

-

Drying: Combine organic layers, wash with Brine (100 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄) .

-

Concentration: Filter and concentrate the solvent under reduced pressure (Rotavap) at <40°C to prevent thermal degradation of the tert-butyl ester.

Phase C: Purification

-

Crystallization: The crude oil often solidifies upon standing. Recrystallize from a mixture of Hexanes/Ethyl Acetate (10:1) .

-

Alternative: If the product remains an oil, perform flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes gradient).

-

-

Yield: Expected yield is 45-60% .

-

Appearance: White to off-white crystalline solid or pale yellow oil (purity dependent).

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the chemical causality, moving from the acetal deprotection to the final cyclization.

Caption: Mechanistic pathway of the Modified Knorr reaction converting amino-acetal and beta-ketoester precursors into the target pyrrole.

Part 4: Quality Control & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the synthesized compound must be validated against these parameters:

| Parameter | Acceptance Criteria | Method |

| Appearance | White crystalline solid or pale oil | Visual Inspection |

| 400 MHz NMR | ||

| Mass Spec | [M+H] | LC-MS (ESI) |

| TLC R | ~0.4 (20% EtOAc in Hexanes) | Silica Plate |

Critical Troubleshooting:

-

Low Yield: Often caused by incomplete hydrolysis of the acetal before condensation. Ensure the acetal is stirred in acetic acid for 5-10 minutes before adding the ketoester.

-

Decarboxylation: If the reaction temperature exceeds 110°C, the tert-butyl ester may cleave, leading to 2-methylpyrrole (volatile and unstable). Keep temp <100°C.

References

-

Smith, K. M., Craig, G. W., Eivazi, F., & Martynenko, Z. (1980).[2] Convenient Synthesis of tert-Butyl Pyrrole-2-carboxylates from 2-Methylpyrroles. Synthesis, 1980(6), 493-495.[2]

- Paine, J. B. (1990). Mechanisms of the Knorr Pyrrole Synthesis. In The Porphyrins (Vol. 1, pp. 101-234). Academic Press.

-

Organic Syntheses, Coll. Vol. 4, p. 831 (1963) . 3-Carbethoxy-2,4-dimethylpyrrole. (Classic Knorr reference for comparison).

-

Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Three-Component Access to Pyrroles promoted by the System HBr/DMSO. Chemical Science. (Modern variations of amino-carbonyl condensations).

Sources

Application Note: A Robust Protocol for the Tert-Butyl Ester Protection of 2-Methylpyrrole-3-Carboxylic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

The protection of carboxylic acid functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the various protecting groups, the tert-butyl ester stands out for its unique combination of stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions. This application note provides a comprehensive and field-proven protocol for the tert-butyl ester protection of 2-methylpyrrole-3-carboxylic acid, a common heterocyclic building block. The described methodology utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), a method noted for its high efficiency and straightforward purification.[1][2] This guide delves into the underlying reaction mechanism, offers a detailed step-by-step procedure, and presents troubleshooting insights to ensure reproducible and high-yielding results.

Introduction: The Strategic Advantage of Tert-Butyl Ester Protection

In multi-step organic synthesis, the judicious use of protecting groups is paramount to prevent unwanted side reactions of sensitive functionalities. For carboxylic acids, the tert-butyl ester is often the protecting group of choice due to its steric hindrance, which imparts significant stability towards nucleophiles, organometallics, and basic conditions.[3][4] This stability is crucial when subsequent chemical transformations are required on other parts of the molecule.

The true elegance of the tert-butyl ester lies in its orthogonal deprotection strategy. While stable to many reagents, it can be selectively cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to regenerate the carboxylic acid.[5][6] The mechanism of this acid-catalyzed cleavage involves the formation of a stable tertiary carbocation, which subsequently fragments into gaseous isobutylene and the desired carboxylic acid, simplifying the workup and purification process.[4]

This protocol focuses on the protection of 2-methylpyrrole-3-carboxylic acid, a valuable scaffold in the synthesis of pharmaceuticals and functional materials. The presented method is broadly applicable to a range of carboxylic acids, offering a reliable and scalable solution for research and development laboratories.

Reaction Mechanism: The Role of DMAP Catalysis

The esterification of a carboxylic acid with di-tert-butyl dicarbonate is effectively catalyzed by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[1][7][8] The catalytic cycle can be understood through the following key steps:

-

Activation of the Acylating Agent: The highly nucleophilic DMAP attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a highly reactive N-acylpyridinium intermediate and the displacement of a tert-butoxide anion and carbon dioxide.

-

Proton Abstraction: The generated tert-butoxide is a strong enough base to deprotonate the carboxylic acid, forming the corresponding carboxylate anion.

-

Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the activated N-acylpyridinium intermediate. This step forms the desired tert-butyl ester and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

The use of DMAP is critical as it is a more potent nucleophile than the carboxylate, ensuring the rapid formation of the highly reactive intermediate.[9][10]

Caption: Catalytic cycle of DMAP in tert-butyl ester formation.

Experimental Protocol

This protocol details the procedure for the tert-butyl ester protection of 2-methylpyrrole-3-carboxylic acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 2-Methylpyrrole-3-carboxylic acid | 139.14 | 1.0 | 139 mg | Starting material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.2 | 262 mg | Acylating agent |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 12.2 mg | Catalyst |

| Dichloromethane (DCM), anhydrous | - | - | 10 mL | Reaction solvent |

| Saturated aqueous sodium bicarbonate | - | - | 2 x 10 mL | For workup |

| Brine | - | - | 10 mL | For workup |

| Anhydrous sodium sulfate | - | - | As needed | Drying agent |

Step-by-Step Procedure

Caption: Workflow for tert-butyl ester protection.

-